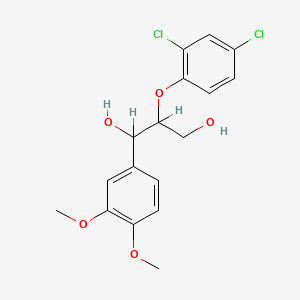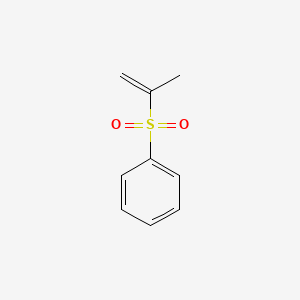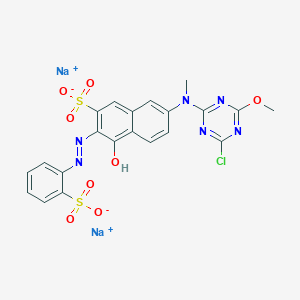![molecular formula C11H14O2 B14454621 8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 73843-26-2](/img/structure/B14454621.png)
8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethynyl-8-methyl-1,4-dioxaspiro[45]dec-6-ene is a chemical compound with the molecular formula C10H14O2 It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene involves several steps. One common method includes the dichlorovinylation of an enolate. The process begins with the preparation of lithium diisopropylamide in an anhydrous tetrahydrofuran solution, followed by the addition of 3-ethoxy-6-methyl-2-cyclohexen-1-one. The reaction is carried out at low temperatures, typically around -78°C, to ensure the stability of the intermediates. The final step involves the addition of trichloroethylene, which leads to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and resins
Mecanismo De Acción
The mechanism of action of 8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- 8-Ethynyl-1,4-dioxaspiro[4.5]decane
- 8-Methyl-1,4-dioxaspiro[4.5]dec-6-en-8-yl phenyl sulfone
- 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid, pinacol ester
Uniqueness
8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene is unique due to its ethynyl and methyl substituents, which confer specific chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and interaction with other molecules, making it distinct from other similar compounds .
Propiedades
Número CAS |
73843-26-2 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
8-ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C11H14O2/c1-3-10(2)4-6-11(7-5-10)12-8-9-13-11/h1,4,6H,5,7-9H2,2H3 |
Clave InChI |
DMQIRQOKOMWGRF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2(C=C1)OCCO2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)


![2-[(Triphenylstannyl)sulfanyl]ethan-1-amine](/img/structure/B14454560.png)








